Conformational Equilibria Differentiate trans-2-Chloro- from trans-2-Fluoro- and trans-2-Bromocyclopentanols
The diequatorial conformer population of trans-2-chlorocyclopentanol is 60%, determined experimentally via ³J_HH coupling constants and NBO analysis. This is 5 percentage points higher than trans-2-fluorocyclopentanol (55%) and identical to trans-2-bromocyclopentanol (60%) [1]. The difference between chloro and fluoro analogs stems from chlorine's weaker electronegativity relative to fluorine, which reduces gauche interactions and stabilizes the diequatorial arrangement, thereby altering the reactivity profile in S_N2 and E2 reactions [1].
| Evidence Dimension | Diequatorial conformer percentage in solution equilibrium |
|---|---|
| Target Compound Data | 60% diequatorial |
| Comparator Or Baseline | trans-2-Fluorocyclopentanol: 55% diequatorial; trans-2-Bromocyclopentanol: 60% diequatorial |
| Quantified Difference | +5 percentage points vs. fluoro analog; 0 percentage points vs. bromo analog |
| Conditions | ³J_HH coupling constants from ¹H NMR in CDCl₃, supported by B3LYP/aug-cc-pVDZ calculations and NBO analysis |
Why This Matters
A 5% difference in the population of the reactive diequatorial conformer can shift product distributions in stereospecific substitution and elimination reactions, directly impacting synthetic yield and enantiomeric purity.
- [1] Yoshinaga, F.; Tormena, C. F.; Freitas, M. P.; Rittner, R.; Abraham, R. J. Electronic Interactions and Their Influence on the Conformational Stability of trans-2-Halocyclopentanol. J. Phys. Chem. A 2007, 111 (1), 48-53. View Source
